N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: is a chemical compound with the molecular formula C20H15N3O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridine with α-bromoketones under mild and metal-free conditions. This reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the electrooxidation of 2-phenylimidazo[1,2-a]pyridine derivatives .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Gold catalysts, terminal alkynes, and air atmosphere.
Substitution: Halogenated derivatives and appropriate nucleophiles.
Major Products Formed:
Oxidation: 1,2-diones.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in their biological activities . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparison with Similar Compounds
- 4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide .
- 4-Chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide .
- Imidazo[1,2-a]pyridin-3-yl-acetic acids .
Uniqueness: N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
171628-57-2 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N3O/c24-20(16-11-5-2-6-12-16)22-19-18(15-9-3-1-4-10-15)21-17-13-7-8-14-23(17)19/h1-14H,(H,22,24) |
InChI Key |
MFEAOWRPVOQOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4 |
solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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